molecular formula C26H27N3O2 B251425 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide

Cat. No. B251425
M. Wt: 413.5 g/mol
InChI Key: CQJHOTOHIPMENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide, also known as BRL-15572, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide acts as a selective antagonist of the dopamine D3 receptor and the serotonin 5-HT1A receptor. By blocking these receptors, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide modulates the activity of dopamine and serotonin in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which is involved in mood regulation. Additionally, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in stress response.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide in lab experiments is its selectivity for dopamine D3 and serotonin 5-HT1A receptors, which allows for more precise modulation of these neurotransmitters. However, one limitation of using N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide is its relatively low potency compared to other compounds that target these receptors.

Future Directions

There are several future directions for research involving N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide. One potential area of research is its potential therapeutic applications in neurological disorders such as schizophrenia, depression, and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide and its potential interactions with other neurotransmitter systems. Finally, the development of more potent analogs of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide could lead to the development of more effective therapies for neurological disorders.

Synthesis Methods

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide can be synthesized using various methods. One of the most common methods involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(4-benzoylphenyl)piperazine in the presence of a base. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide has been shown to modulate the activity of dopamine and serotonin receptors, which are involved in various neurological disorders.

properties

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C26H27N3O2/c1-19-12-13-22(18-20(19)2)25(30)27-23-10-6-7-11-24(23)28-14-16-29(17-15-28)26(31)21-8-4-3-5-9-21/h3-13,18H,14-17H2,1-2H3,(H,27,30)

InChI Key

CQJHOTOHIPMENX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.